molecular formula C10H10N2O B8793068 N-methyl-1H-indole-5-carboxamide

N-methyl-1H-indole-5-carboxamide

Cat. No.: B8793068
M. Wt: 174.20 g/mol
InChI Key: AVRAMELQYPRFEA-UHFFFAOYSA-N
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Description

N-methyl-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-1H-indole-5-carboxamide

InChI

InChI=1S/C10H10N2O/c1-11-10(13)8-2-3-9-7(6-8)4-5-12-9/h2-6,12H,1H3,(H,11,13)

InChI Key

AVRAMELQYPRFEA-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-10, using 1H-indole-5-carboxylic acid and methylamine (0.320 g, 59%); MS: 175(M+1).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.32 g
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 5 mL of N,N-dimethylformamide, 500 mg (3.1 mmol) of 1H-indole-5-carboxylic acid, 750 mg (9.3 mmol) of 40% methylamine, 477 mg (3.1 mmol) of benzotriazole-1-ol hydrate and 713 mg (3.8 mmol) of (3-dimethylaminopropyl)ethylcarbodiimide hydrochloride were dissolved and the solution was stirred at room temperature for three hours, and then the solvent was distilled under reduced pressure. The obtained residue was dissolved in ethyl acetate and washed with a saturated sodium hydrogencarbonate solution (50 mL, twice) and a saturated saline (50 mL) in the order named. The organic layer was dried and then concentrated to obtain 397 mg (73%) of a crude product of 1H-indole-5-carboxylic acid methylamide. The product was used in the next reaction without further purification.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
477 mg
Type
reactant
Reaction Step One
Quantity
713 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
73%

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